Methylprednisolone Acetate

Pharmacokinetics Drug Delivery Veterinary Medicine

Methylprednisolone acetate (MPA, CAS 53-36-1) is the definitive long-acting depot corticosteroid for sustained-release research. Its 69-hour absorption half-life and 36–72 h duration of action provide a well-characterized benchmark for novel drug delivery systems (microspheres, liposomes, implants). With 93% oral bioavailability, it anchors GI prodrug development. Use MPA to maintain consistent local immunosuppression in chronic inflammation models, eliminating confounding variables from daily dosing. Procure high-purity reference-grade material to ensure experimental reproducibility and regulatory alignment.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 53-36-1
Cat. No. B1676477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone Acetate
CAS53-36-1
SynonymsAcetyl Methylprednisolone
acetyl-methylprednisolone
Depo Medrol
Depo Medrone
Depo-Medrol
Depo-Medrone
Methylprednisolone 21 acetate
methylprednisolone acetate
methylprednisolone acetate, (11beta,16alpha)-isomer
methylprednisolone acetate, (11beta,16beta)-isomer
methylprednisolone-21-acetate
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O
InChIInChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1
InChIKeyPLBHSZGDDKCEHR-LFYFAGGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone Acetate (CAS 53-36-1): A Depot Glucocorticoid for Prolonged Anti-inflammatory Action


Methylprednisolone acetate (MPA), CAS 53-36-1, is a synthetic glucocorticoid and a 21-acetate ester prodrug of methylprednisolone [1]. It is specifically formulated as a depot injection to provide a sustained release of the active methylprednisolone moiety, distinguishing it from more rapidly acting and systemically cleared corticosteroid formulations. MPA is classified as a long-acting intra-articular corticosteroid with a biological half-life of action ranging from 36 to 72 hours, significantly longer than the 12-36 hour duration of oral methylprednisolone [2]. This extended duration is a primary differentiator in its clinical and research applications.

Why 'Any Glucocorticoid' Is an Inadequate Substitute for Methylprednisolone Acetate in Research and Formulation


Substituting methylprednisolone acetate with another glucocorticoid, even another ester of methylprednisolone like the sodium succinate (MPSS), is scientifically unsound. These compounds differ fundamentally in their physicochemical properties, which dictate their pharmacokinetic (PK) profiles. MPA is practically insoluble in water, leading to a very slow release from the injection site and an absorption half-life of approximately 69 hours [1]. In contrast, the water-soluble MPSS is rapidly absorbed and cleared, providing a short-lived, high peak concentration of the active drug but a low overall bioavailability (43.6%) [1]. Furthermore, class-wide comparisons show MPA has a distinct duration of action (36-72 hours) compared to other depot agents like triamcinolone acetonide [2]. Using an uncharacterized analog introduces significant variability in drug exposure duration, peak levels, and local tissue concentration, which can invalidate experimental reproducibility and lead to incorrect conclusions about efficacy, toxicity, and dosing schedules.

Quantitative Differentiation of Methylprednisolone Acetate: A Head-to-Head Evidence Guide for Informed Selection


Depot-Forming Pharmacokinetics: 69-Hour Absorption Half-Life Enables Sustained Local Delivery vs. Rapid Clearance of MPSS

Methylprednisolone acetate (MPA) is a prodrug designed for sustained release. In a direct comparative pharmacokinetic study in dogs, intramuscular MPA demonstrated a slow absorption profile with a half-time of absorption of 69.04 hours [1]. This contrasts starkly with methylprednisolone sodium succinate (MPSS), which is rapidly hydrolyzed after intravenous administration, releasing the active methylprednisolone but with low systemic availability (43.6%) [1]. This difference in absorption rate is the fundamental basis for MPA's use as a long-acting depot injection.

Pharmacokinetics Drug Delivery Veterinary Medicine

Extended Duration of Action: 36-72 Hour Biological Half-Life for Intra-Articular Administration vs. Shorter Systemic Steroids

For intra-articular applications, the biological half-life (duration of action) is a key selection criterion. Clinical pharmacology data categorizes methylprednisolone acetate as a long-acting glucocorticoid with a duration of action of 36-72 hours [1]. This is significantly longer than the 12-36 hour duration of the parent compound, methylprednisolone (alcohol), and other intermediate-acting agents like prednisolone [1]. This classification directly supports its use for conditions requiring sustained local immunosuppression.

Rheumatology Pharmacodynamics Drug Development

Oral Bioavailability: High Systemic Absorption (93%) Following Oral Administration vs. Poor Rectal Absorption

While MPA is primarily used as an injectable depot, its oral bioavailability is a differentiating factor for research into oral prodrug strategies. A study in a cat model showed that the oral bioavailability of methylprednisolone from an MPA dose was 93%, which is notably high and slightly exceeds that of methylprednisolone alcohol (82%) [1]. This indicates efficient hydrolysis of the acetate ester during GI transit and absorption. In contrast, rectal administration of MPA resulted in a very low bioavailability of only 13%, highlighting its dependence on specific enzymatic environments for activation [1].

Bioavailability Prodrug Conversion Gastrointestinal Pharmacology

In Vitro Hydrolysis Rate: Rapid Conversion to Active Methylprednisolone in Whole Blood (t½ = 19 min)

The rate at which the acetate prodrug is hydrolyzed to the active methylprednisolone in a relevant biological matrix is a key quality attribute. In vitro studies using human whole blood at 37°C demonstrate that MPA is rapidly hydrolyzed, with an average half-life (t½) of just 19 minutes [1]. This rapid conversion confirms that the compound's prolonged duration of action in vivo is driven by its slow dissolution and absorption from the injection site (depot effect), not by slow enzymatic activation. This kinetic data provides a benchmark for comparing the conversion rates of novel ester prodrugs.

Prodrug Activation In Vitro Metabolism HPLC Analysis

Validated Application Scenarios for Methylprednisolone Acetate Based on its Unique Pharmacological Signature


Development and Testing of Long-Acting Injectable Depot Formulations

The core evidence of MPA's 69-hour absorption half-life [1] makes it the ideal positive control or reference standard for researchers developing new sustained-release drug delivery systems. It provides a well-characterized, commercially available benchmark for evaluating the release kinetics of novel polymer-based microspheres, liposomes, or in-situ forming implants intended for local, long-term glucocorticoid therapy. Its known PK profile allows for direct and quantitative comparison of new technologies.

Chronic Inflammation and Arthritis Models Requiring Sustained Local Immunosuppression

In animal models of chronic inflammatory conditions like rheumatoid arthritis or osteoarthritis, MPA's 36-72 hour duration of action [2] is a key differentiator. It allows researchers to maintain a consistent level of local immunosuppression with a single intra-articular injection, reducing the confounding variables and animal stress associated with daily oral gavage or repeated injections of shorter-acting steroids. This provides a more stable and clinically relevant experimental paradigm.

Oral Prodrug Research for Enhanced Systemic Bioavailability

The finding that oral MPA yields a 93% bioavailability of the active methylprednisolone [3] supports its use as a benchmark compound in gastrointestinal prodrug research. Scientists investigating new ester prodrugs or formulations designed to improve the oral absorption of poorly soluble corticosteroids can use MPA's high oral bioavailability and its rapid blood hydrolysis rate (t½=19 min) [3] as a reference point to assess the performance of their novel candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylprednisolone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.